2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
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Overview
Description
2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a thioamide with an α-haloketone under basic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the thiazolidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
- 2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide stands out due to its specific substitution pattern on the aromatic rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H15ClN2O4S2 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-chloro-N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-25-12-7-8-15(26-2)11(9-12)10-16-18(24)22(19(27)28-16)21-17(23)13-5-3-4-6-14(13)20/h3-10H,1-2H3,(H,21,23)/b16-10- |
InChI Key |
ZTYZEMFMKWXLIA-YBEGLDIGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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